molecular formula C11H14N2O3 B14447186 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- CAS No. 74050-95-6

4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl-

Cat. No.: B14447186
CAS No.: 74050-95-6
M. Wt: 222.24 g/mol
InChI Key: XRPGXQWZJXPJHN-UHFFFAOYSA-N
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Description

4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a butylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the carboxylic acid group. The butylcarbamoyl group is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylic acids and their derivatives, such as nicotinic acid and isonicotinic acid. These compounds share a similar pyridine ring structure but differ in their substituents.

Uniqueness

What sets 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butylcarbamoyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

74050-95-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(butylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

XRPGXQWZJXPJHN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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